Quinoline, 2-methyl-4-(vinyloxy)-
Description
Contextualization within Modern Quinoline (B57606) Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. nih.gov Its derivatives are known to exhibit a wide array of biological activities, leading to their use in the development of various therapeutic agents. sci-hub.se Modern quinoline chemistry is characterized by the development of efficient synthetic methodologies to create a diverse library of functionalized quinoline derivatives. mdpi.com The introduction of various substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and potential applications. The subject of this article, Quinoline, 2-methyl-4-(vinyloxy)-, represents a specific example of a functionalized quinoline, where a methyl group at the 2-position and a vinyloxy group at the 4-position are expected to impart unique chemical characteristics.
Overview of Vinyloxy Functional Group Significance in Organic Synthesis
The vinyloxy group (-O-CH=CH₂) is a valuable functional group in organic synthesis. Vinyl ethers are known to participate in a variety of chemical transformations, including cycloadditions and rearrangements. academie-sciences.fr They can also serve as protecting groups for alcohols. nih.gov The electron-rich double bond of the vinyloxy group makes it susceptible to electrophilic attack and allows it to act as a reactive handle for further molecular elaboration. academie-sciences.fr The presence of this group on the quinoline framework in Quinoline, 2-methyl-4-(vinyloxy)- suggests potential for a range of chemical modifications and polymerizations.
Research Trajectories for Quinoline, 2-methyl-4-(vinyloxy)-
While specific research on Quinoline, 2-methyl-4-(vinyloxy)- is not extensively documented in publicly available literature, its structure suggests several potential research avenues. These include its use as a monomer in polymerization reactions to create novel quinoline-containing polymers with potentially interesting optical or electronic properties. Furthermore, the vinyloxy group could be a precursor for other functional groups through reactions such as hydrolysis, halogenation, or hydroboration-oxidation, thus providing a pathway to a variety of other 4-substituted 2-methylquinoline (B7769805) derivatives. The exploration of its reactivity in metal-catalyzed cross-coupling reactions could also be a fruitful area of investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71314-90-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-ethenoxy-2-methylquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-14-12-8-9(2)13-11-7-5-4-6-10(11)12/h3-8H,1H2,2H3 |
InChI Key |
TULIIJLKTRPTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC=C |
Origin of Product |
United States |
Synthesis and Characterization
Direct Synthesis Strategies
Direct synthesis strategies offer efficient routes to construct the target molecule, often by forming the key vinyloxy bond in a crucial step.
Catalyst-Mediated Approaches
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The formation of vinyloxy quinolines is no exception, with various metals and even metal-free systems being employed.
Specific copper catalysts, including heterogeneous copper catalysts, have been utilized for coupling reactions involving quinoline moieties, particularly when dealing with less reactive starting materials. nih.gov The choice of catalyst and reaction conditions is crucial to direct the regioselectivity towards the desired vinyloxy product.
Interactive Table: Copper-Catalyzed Vinylation of Quinolines
| Catalyst | Reactants | Product | Yield | Reference |
| Copper(II) catalyst | Aryl bromides, Aliphatic diols | Hydroxyalkyl aryl ethers | Good | researchgate.net |
| Heterogeneous copper catalysts | 4-substituted aryl bromides, 4-methoxybenzene-1-thiol | Quinoline derivatives | - | nih.gov |
| CuI | Iodoenamides | Lactams | Moderate to excellent | figshare.com |
Beyond copper, other transition metals have been explored for the synthesis of quinoline derivatives. ias.ac.in Iron, being an abundant and inexpensive metal, has emerged as a versatile catalyst. For example, iron(III) chloride (FeCl3) has been used to catalyze the synthesis of 2-vinylquinolines from 2-methylquinolines. researchgate.net This method proceeds through a C(sp3)-H functionalization followed by C-N cleavage and avoids the use of organometallic reagents. researchgate.net
Palladium catalysts are also prominent in cross-coupling reactions to form C-C and C-N bonds, which are essential steps in building substituted quinolines. ias.ac.inmdpi.com While not directly forming the vinyloxy group in all cases, these methods are crucial for synthesizing the quinoline core, which can then be further functionalized.
Interactive Table: Transition Metal-Catalyzed Synthesis of Quinoline Derivatives
| Catalyst | Reaction Type | Starting Materials | Product | Yield | Reference |
| FeCl3 | C(sp3)-H functionalization/C-N cleavage | 2-methylquinolines, N,N-dimethylformamide | 2-vinylquinolines | Moderate to good | researchgate.net |
| Palladium | Sonogashira coupling | Benzimidoyl chlorides, 1,6-enynes | Substituted quinolines | Good | ias.ac.in |
| Vanadium | Oxidation | Hydrocarbons, Alcohols | Cyclohexanol, Cyclohexanone | Up to 48% | mdpi.com |
In a move towards more sustainable and environmentally friendly chemistry, metal-free catalytic systems have been developed for quinoline synthesis. nih.govnih.govnih.gov These methods avoid the use of potentially toxic and expensive transition metals. nih.govnih.gov One such strategy involves the functionalization of C(sp3)-H bonds and tandem cyclization of 2-styrylanilines and 2-methylquinolines. nih.govnih.gov This approach offers good functional group tolerance and can be scaled up. nih.govnih.gov
Another metal-free approach utilizes molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method is noted for its high regioselectivity and shorter reaction times. rsc.org
Acetylene-Free Synthesis Protocols
The direct use of acetylene (B1199291) gas can be hazardous and requires specialized equipment. To circumvent this, acetylene-free methods for introducing the vinyl group have been developed. A notable example is a three-step sequence for preparing vinyl ethers of 4-hydroxy quinoline. researchgate.net This process involves:
Copper-catalyzed C-O cross-coupling of the corresponding N-heteroaryl bromides with ethylene (B1197577) glycol. researchgate.net
Chlorination of the resulting terminal alcohol. researchgate.net
Dehydrohalogenation of the β-chloro ether to yield the vinyloxy quinoline. researchgate.net
This method provides a safer and more convenient route to aza-aryl vinyl ethers. researchgate.net
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.orgnih.gov MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org
For instance, a one-pot, three-component reaction using acetals or cyclic acetals, aromatic amines, and alkynes, catalyzed by bismuth(III) triflate (Bi(OTf)3), provides a straightforward and mild method for preparing a range of quinolines with good yields. researchgate.net Another example involves the use of niobium pentachloride (NbCl5) as a promoter in the synthesis of quinoline derivatives. researchgate.net These MCR approaches offer significant advantages in terms of efficiency and the ability to generate molecular diversity. rsc.org
Indirect Synthesis and Functionalization from Precursors
Indirect synthetic methods are pivotal in creating 2-methyl-4-(vinyloxy)quinoline, often starting with more readily available quinoline precursors. These multi-step sequences allow for the precise introduction of the desired functional groups.
Strategies Utilizing 2-Methylquinolines as Starting Materials
2-Methylquinolines serve as a common and versatile starting point for the synthesis of a variety of quinoline derivatives. nih.govresearchgate.net The methyl group at the C2 position is particularly amenable to functionalization, providing a handle for further chemical transformations. nih.govresearchgate.net
One straightforward approach involves the direct reaction of a 2-methylquinoline (B7769805) compound with formaldehyde (B43269) to yield a 2-vinylquinoline (B1294476) derivative. google.com This reaction is typically conducted by heating the reactants and is preferably carried out in the presence of a secondary amine hydrochloride and a small amount of an organic base, such as triethylamine. google.com This method offers a relatively simple and high-yield pathway to vinylquinoline compounds. google.com
Furthermore, the functionalization of the methyl group can be achieved through condensation reactions. For instance, 2-methyl-4-styrylquinolines can be converted into 2,4-distyrylquinolines through indium trichloride-catalyzed condensation with aromatic aldehydes. nih.govst-andrews.ac.uk The initial 2-methyl-4-styrylquinoline precursors are themselves synthesized via Friedländer annulation reactions. nih.govst-andrews.ac.uk This highlights a stepwise approach where the 2-methylquinoline core is first elaborated at the 4-position before subsequent functionalization of the methyl group. nih.govst-andrews.ac.uk
The reactivity of the C(sp3)–H bonds of the methyl group in 2-methylquinolines can be harnessed in metal-free tandem cyclization strategies to produce complex quinoline derivatives. nih.gov These methods often exhibit excellent functional group tolerance and provide an environmentally friendly route to valuable quinoline structures. nih.gov
Below is a table summarizing the functionalization of 2-methylquinolines:
| Starting Material | Reagent(s) | Product | Catalyst/Conditions | Reference |
| 2-Methylquinoline | Formaldehyde | 2-Vinylquinoline | Secondary amine hydrochloride, triethylamine, heat | google.com |
| 2-Methyl-4-styrylquinoline | Aromatic aldehyde | 2,4-Distyrylquinoline | Indium trichloride, dry toluene, 393 K | nih.govst-andrews.ac.uk |
| 2-Methylquinoline | 2-Styrylaniline | Functionalized quinoline | Metal-free, tandem cyclization | nih.gov |
Introduction of the Vinyloxy Moiety via C-O Cross Coupling
A key transformation in the synthesis of the target molecule is the introduction of the vinyloxy group. Copper-catalyzed C-O cross-coupling reactions are a prominent method for this purpose. researchgate.net However, the direct vinylation of 4-hydroxyquinolines with acetylene often leads to N-vinylation products instead of the desired O-vinylation. researchgate.net
The efficiency of copper-catalyzed C-O cross-coupling reactions can be high, utilizing catalysts like copper(II) chloride with a base such as potassium carbonate, often in the absence of other ligands or solvents. researchgate.net
Derivatization from Quinoline-4-ol Precursors
Quinoline-4-ol precursors, specifically 2-methyl-4-hydroxyquinoline, are crucial intermediates in the synthesis of 2-methyl-4-(vinyloxy)quinoline. orgsyn.org The synthesis of 2-methyl-4-hydroxyquinoline itself is well-established and can be achieved through the cyclization of ethyl β-anilinocrotonate. orgsyn.org This cyclization can be effected under various conditions, such as heating in a high-boiling solvent like Dowtherm or diphenyl ether. orgsyn.org
Once 2-methyl-4-hydroxyquinoline is obtained, it can be converted to the corresponding 4-bromoquinoline (B50189) derivative, which is a necessary precursor for the C-O cross-coupling reaction to introduce the vinyloxy group as described in the previous section. researchgate.net
The Doebner reaction, which involves the reaction of an aniline with an aldehyde and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. sci-hub.se While this reaction typically yields 4-carboxyquinolines, under certain conditions, it can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives, highlighting another route to functionalized quinoline precursors. sci-hub.se
Reaction Condition Optimization and Yield Enhancement Studies
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. Studies have focused on various aspects of the synthetic process, from the initial formation of the quinoline ring to the final functionalization steps.
For the functionalization of methylquinolines, the choice of base and reaction temperature can significantly influence the outcome. researchgate.net For instance, in deprotometallation reactions, different lithium amide bases can exhibit distinct selectivities. researchgate.net
In the synthesis of 2,4-distyrylquinolines from 2-methyl-4-styrylquinolines, reaction times for the indium trichloride-catalyzed condensation with aromatic aldehydes were optimized, ranging from 16 to 21 hours to ensure complete consumption of the starting material. nih.govst-andrews.ac.uk
The synthesis of 2-methyl-4-hydroxyquinoline from ethyl β-anilinocrotonate has been modified to improve yields. orgsyn.org The procedure involving rapid addition to a refluxing high-boiling solvent like Dowtherm followed by a short reflux period of 10-15 minutes has proven effective. orgsyn.org
For the synthesis of isoquinolinone derivatives, a related class of compounds, optimization studies have explored different oxidants, additives, and solvents to enhance yields. researchgate.net For example, the use of 4 Å molecular sieves as a drying agent was found to be superior to sodium sulfate (B86663) in increasing the yield of the desired product. researchgate.net Such optimization strategies are broadly applicable to the synthesis of quinoline derivatives as well.
The table below presents a summary of optimized reaction conditions from various studies.
| Reaction | Parameter Optimized | Optimal Condition | Result | Reference |
| Functionalization of Chromane | Base for deprotolithiation | n-butyllithium in hexane (B92381) at RT (for C8) or LiTMP/t-BuOK in THF at -50 °C (for C4) | Site-selective functionalization | researchgate.net |
| Synthesis of 2,4-distyrylquinolines | Reaction time | 16-21 hours | Complete conversion of starting material | nih.govst-andrews.ac.uk |
| Synthesis of 2-methyl-4-hydroxyquinoline | Cyclization method | Rapid addition of ethyl β-anilinocrotonate to refluxing Dowtherm | Efficient cyclization | orgsyn.org |
| Synthesis of 4-substituted isoquinolinone | Additive | 4 Å molecular sieves | Increased yield to 88% | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Quinoline, 2 Methyl 4 Vinyloxy
Vinyloxy Group Reactivity
The vinyloxy group, an enol ether, is a highly reactive functional group. Its reactivity is primarily dictated by the electron-rich nature of the carbon-carbon double bond, which is enhanced by the electron-donating oxygen atom. This electronic characteristic makes it susceptible to electrophilic attack and enables it to participate in polymerization and cycloaddition reactions.
Polymerization and Copolymerization Pathways
The vinyloxy group of 2-methyl-4-(vinyloxy)quinoline can undergo polymerization and copolymerization, primarily through cationic mechanisms. The electron-rich double bond is readily attacked by an initiator, forming a carbocationic intermediate that can then propagate by adding to other monomer units. The specific conditions and initiators used can influence the properties of the resulting polymer.
While specific studies on the polymerization of 2-methyl-4-(vinyloxy)quinoline are not extensively detailed in the provided results, the general reactivity of vinyl ethers suggests its capability to form polymers. The resulting poly(2-methyl-4-(vinyloxy)quinoline) would feature a polyether backbone with pendant 2-methylquinoline (B7769805) units.
Addition Reactions and Cycloadditions
The electron-rich double bond of the vinyloxy group is susceptible to a variety of addition reactions. Electrophiles can readily add across the double bond. For instance, in the presence of an acid catalyst and water, hydration can occur, leading to the formation of an unstable hemiacetal that would likely decompose.
The vinyloxy group can also participate in cycloaddition reactions. While specific examples for 2-methyl-4-(vinyloxy)quinoline are not detailed, vinyl ethers are known to undergo [2+2] and [4+2] (Diels-Alder) cycloadditions. In a Diels-Alder reaction, the vinyloxyquinoline could act as the dienophile, reacting with a conjugated diene. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of the quinoline (B57606) substituent.
Cleavage and Rearrangement Mechanisms
The ether linkage of the vinyloxy group is susceptible to cleavage under certain conditions. Acid-catalyzed hydrolysis is a common reaction for vinyl ethers, which would lead to the formation of 2-methyl-4-quinolinol and acetaldehyde. This reaction proceeds via protonation of the double bond, followed by the attack of water and subsequent decomposition of the hemiacetal intermediate.
Rearrangement reactions of the vinyloxy group itself are less common but can be induced under specific thermal or catalytic conditions. However, the primary transformation of this group often involves its cleavage or participation in addition and polymerization reactions.
Quinoline Core Reactivity
The quinoline ring system is an aromatic heterocycle with its own distinct reactivity patterns, which are influenced by the presence of the nitrogen atom and the fused benzene (B151609) ring. The nitrogen atom is electron-withdrawing, which deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic substitution. youtube.comresearchgate.net Conversely, the benzene portion of the molecule is more susceptible to electrophilic attack. youtube.comquimicaorganica.org The presence of the 2-methyl and 4-vinyloxy substituents further modifies this reactivity.
Electrophilic Substitution Patterns and Regioselectivity
In quinoline, electrophilic aromatic substitution typically occurs on the benzene ring, primarily at positions 5 and 8. youtube.comquimicaorganica.orgquora.com This is because the pyridine ring is deactivated by the electronegative nitrogen atom. youtube.comresearchgate.net The stability of the intermediate carbocation (sigma complex) formed during the reaction favors attack at these positions. quimicaorganica.orgquora.com
The existing 2-methyl and 4-vinyloxy groups on the pyridine ring of 2-methyl-4-(vinyloxy)quinoline will influence the regioselectivity of electrophilic attack. The vinyloxy group, being an ortho-, para-director, would further activate the quinoline ring, although its influence on the distant benzene ring is less pronounced. The methyl group is also an activating group. Therefore, electrophilic substitution on the benzene ring at positions 5 and 8 is still the most likely outcome. The precise distribution of products would depend on the specific electrophile and reaction conditions.
Table 1: Regioselectivity in Electrophilic Substitution of Quinoline
| Position of Substitution | Relative Reactivity | Rationale |
| 5 | Favored | Formation of a more stable cationic intermediate. quimicaorganica.org |
| 8 | Favored | Formation of a more stable cationic intermediate. quimicaorganica.orgquora.com |
| 6 | Less Favored | The intermediate has only one structure that delocalizes the charge without breaking the aromaticity of the pyridine ring. quimicaorganica.org |
| 7 | Less Favored | The intermediate has only one structure that delocalizes the charge without breaking the aromaticity of the pyridine ring. quimicaorganica.org |
| 2, 3, 4 | Disfavored | The pyridine ring is deactivated by the electron-withdrawing nitrogen atom. youtube.comresearchgate.net |
Nucleophilic Substitution Reactions at Key Positions
The quinoline ring is susceptible to nucleophilic substitution, particularly at positions 2 and 4, which are activated by the electron-withdrawing nitrogen atom. youtube.comresearchgate.net The presence of a good leaving group at these positions facilitates the reaction. In the case of 2-methyl-4-(vinyloxy)quinoline, the vinyloxy group at position 4 is not a typical leaving group for nucleophilic aromatic substitution.
However, if the vinyloxy group were to be replaced by a halogen, such as in 4-chloro-2-methylquinoline, this position would become highly reactive towards nucleophiles. quimicaorganica.orgmdpi.com Nucleophilic substitution at position 4 is generally more facile than at position 2. imperial.ac.uk Reactions with various nucleophiles such as amines, alkoxides, and thiolates would readily occur at the C4 position of a suitably substituted precursor. mdpi.com The reaction mechanism typically proceeds through an addition-elimination pathway, involving a stable Meisenheimer-type intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org
Table 2: Reactivity of Quinoline Positions towards Nucleophilic Substitution
| Position of Substitution | Relative Reactivity | Rationale |
| 4 | Highly Favored | Activated by the electron-withdrawing nitrogen atom; can stabilize the negative charge in the intermediate. youtube.comquimicaorganica.orgimperial.ac.uk |
| 2 | Favored | Activated by the electron-withdrawing nitrogen atom, but slightly less reactive than position 4. youtube.comquimicaorganica.orgimperial.ac.uk |
| Other Positions | Disfavored | Not sufficiently activated for nucleophilic attack. |
Oxidation and Reduction Pathways
A review of scientific literature reveals a notable absence of studies specifically detailing the oxidation and reduction pathways for Quinoline, 2-methyl-4-(vinyloxy)- . While research on the transformation of the quinoline core and its simpler derivatives is extensive, dedicated research on this particular molecule's behavior under oxidative or reductive conditions is not publicly documented.
Theoretically, the molecule presents several sites susceptible to oxidation and reduction. The quinoline nucleus itself can be reduced to form tetrahydroquinoline derivatives under various catalytic hydrogenation conditions, a common transformation for the quinoline scaffold. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the reduction of various functionalized quinolines to their 1,2,3,4-tetrahydroquinoline (B108954) counterparts using hydrosilanes and ethanol. mdpi.com
Conversely, oxidation could potentially target the vinyloxy group, the methyl group, or the aromatic rings. The electron-rich vinyl ether is susceptible to cleavage or epoxidation by common oxidizing agents. The 2-methyl group could potentially be oxidized to a carboxylic acid, a known reaction for some 2-methylquinolines, although the reaction conditions are critical to avoid degradation of the quinoline ring system. However, without specific experimental data for Quinoline, 2-methyl-4-(vinyloxy)- , these pathways remain hypothetical.
Advanced Spectroscopic and Structural Characterization of Quinoline, 2 Methyl 4 Vinyloxy Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For Quinoline (B57606), 2-methyl-4-(vinyloxy)-, both ¹H and ¹³C NMR provide critical information for structural assignment and offer insights into its conformational and electronic properties.
While specific experimental spectra for Quinoline, 2-methyl-4-(vinyloxy)- are not widely published, the expected chemical shifts can be reliably predicted based on data from analogous 2-methylquinolines and 4-alkoxyquinolines.
The ¹H NMR spectrum is expected to show distinct signals for the methyl, vinyloxy, and quinoline ring protons. The methyl group at the C2 position would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The protons of the vinyloxy group (-O-CH=CH₂) will present a characteristic AXM spin system: the proton on the carbon attached to the oxygen (Hα) would be a doublet of doublets around δ 6.5-7.0 ppm, with the terminal vinyl protons (Hβ, cis and trans) appearing as doublets of doublets at lower fields, approximately δ 4.5-5.5 ppm. The aromatic protons on the quinoline ring will resonate in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the vinyloxy group.
The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon at C2 is expected around δ 25 ppm. The vinyloxy group carbons would appear with the CH₂ carbon at approximately δ 95-105 ppm and the CH carbon at δ 140-150 ppm. The carbon atom C4, directly attached to the electronegative oxygen of the vinyloxy group, would be significantly deshielded, with a predicted chemical shift in the range of δ 160-165 ppm. The remaining quinoline carbons would have shifts consistent with substituted quinoline systems.
Predicted ¹H and ¹³C NMR Data for Quinoline, 2-methyl-4-(vinyloxy)-
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | 2.6 | s |
| =CH₂ (vinyl) | 4.8 | dd |
| =CH₂ (vinyl) | 5.2 | dd |
| -O-CH= (vinyl) | 6.7 | dd |
| H3 | 6.8 | s |
| H5, H6, H7, H8 | 7.2 - 8.2 | m |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 25 |
| C3 | 105 |
| =CH₂ (vinyl) | 100 |
| C4a, C8a | 120 - 150 |
| C5, C6, C7, C8 | 122 - 130 |
| =CH- (vinyl) | 145 |
| C2 | 158 |
| C4 | 162 |
The conformation of flexible molecules like Quinoline, 2-methyl-4-(vinyloxy)- can be investigated using advanced NMR techniques. The rotation around the C4-O and O-C(vinyl) bonds determines the spatial orientation of the vinyloxy group relative to the quinoline ring.
Studies on the closely related compound, 2-vinyloxy-4-methylquinoline, have utilized the NMR selective relaxation method . This technique allows for the determination of through-space proton-proton distances by measuring selective non-inversion T₁ relaxation times and calculating cross-relaxation terms (σij). By comparing experimentally derived interproton distances with those calculated for different potential conformations, the predominant conformer in solution can be identified. For vinyloxyquinolines, a key conformational question is the planarity of the vinyloxy group with respect to the aromatic ring. It has been shown that a planar conformation, where the vinyloxy group is in the same plane as the quinoline ring, is often the most stable due to favorable electronic interactions.
The chemical shifts observed in the NMR spectra of Quinoline, 2-methyl-4-(vinyloxy)- are directly related to the electronic environment of each nucleus. The electron-donating nature of the vinyloxy group via resonance has a significant impact on the electron distribution within the quinoline ring system.
This electron donation increases the electron density at the ortho and para positions relative to the C4 carbon. Consequently, the proton and carbon nuclei at positions C3, C5, and C7 are expected to be more shielded and thus resonate at a higher field (lower ppm) compared to unsubstituted 2-methylquinoline (B7769805). Conversely, the nitrogen atom in the quinoline ring is an electron-withdrawing group, which deshields the protons and carbons in its vicinity, particularly at the C2 and C8a positions. uncw.edu The interplay of these electronic effects, along with anisotropic effects from the aromatic rings, governs the final chemical shift values. Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate theoretical chemical shifts, and the correlation between these calculated values and experimental data can provide a deeper understanding of the electronic structure. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for Quinoline, 2-methyl-4-(vinyloxy)- would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.08 g/mol ). The stability of the aromatic quinoline system suggests that the molecular ion peak should be relatively intense.
Predicted Key Ions in the EI Mass Spectrum of Quinoline, 2-methyl-4-(vinyloxy)-
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 185 |
| [M-CH₃]⁺ | 170 |
| [M-C₂H₂O]⁺ | 143 |
| [C₉H₇N]⁺ (Quinoline) | 128 |
The fragmentation pattern in the EI-MS spectrum provides a fingerprint of the molecule's structure. For Quinoline, 2-methyl-4-(vinyloxy)-, several characteristic fragmentation pathways can be anticipated. libretexts.org
A likely initial fragmentation is the loss of the vinyloxy group as a neutral radical or molecule. Cleavage of the ether bond could lead to the loss of a vinyl radical (•CH=CH₂) or a neutral molecule of ketene (B1206846) (CH₂=C=O) via rearrangement, resulting in a prominent fragment ion. The loss of the entire vinyloxy group would lead to a 2-methyl-4-hydroxyquinoline cation radical, which could then undergo further fragmentation.
Another expected fragmentation pathway involves the quinoline ring itself. A characteristic fragmentation of quinoline and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN), leading to an ion with m/z 27 units less than the parent fragment. nist.gov The methyl group at the C2 position could also be lost as a methyl radical (•CH₃), resulting in a fragment ion with m/z 15 units less than the parent ion. By analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed. libretexts.orgnih.gov
X-ray Crystallography for Solid-State Structure Elucidation
Intermolecular Interactions and Crystal Engineering
The study of intermolecular interactions is fundamental to crystal engineering, which focuses on designing and synthesizing crystalline solids with desired properties. rsc.org In quinoline derivatives, a variety of non-covalent interactions play a crucial role in the formation of supramolecular assemblies. researchgate.netresearchgate.net These interactions include hydrogen bonds (such as N-H···O and C-H···O), π-stacking interactions, and other weaker van der Waals forces. researchgate.netresearchgate.net
Other Relevant Spectroscopic Methods
Beyond X-ray crystallography, other spectroscopic techniques are vital for characterizing the functional groups and electronic properties of Quinoline, 2-methyl-4-(vinyloxy)-.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of quinoline and its derivatives show characteristic absorption bands corresponding to the vibrations of their specific chemical bonds. astrochem.orgresearchgate.net
For the parent quinoline molecule, characteristic bands include C-H stretching vibrations in the aromatic region and various ring stretching and bending modes. researchgate.netmdpi.com In substituted quinolines, such as those with methyl and vinyloxy groups, additional peaks corresponding to these functional groups would be expected. For example, C-H stretching vibrations of the methyl group typically appear in the 2900-3000 cm⁻¹ region. mdpi.com The C-O-C stretching of the vinyloxy group would also produce a characteristic band. The presence of the quinoline ring itself gives rise to a complex pattern of absorptions. astrochem.orgresearchgate.net
Table 1: Characteristic IR Absorption Bands for Quinoline Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C=N (in ring) | Stretching | ~1500 - 1600 |
| C-O (ether) | Stretching | 1000 - 1300 |
| =C-H (vinyl) | Bending (out-of-plane) | 800 - 1000 |
Note: The exact positions of these bands can be influenced by the specific molecular environment and substituents.
UV/Visible Spectroscopy for Electronic Transitions
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectra of quinoline and its derivatives are characterized by absorption bands that correspond to π-π* and n-π* transitions. researchgate.net
The introduction of substituents onto the quinoline ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the nature and position of the substituent. For many quinoline derivatives, the absorption spectra fall within the range of 280 to 510 nm. researchgate.net The specific electronic transitions for Quinoline, 2-methyl-4-(vinyloxy)- would be influenced by the electron-donating nature of the vinyloxy group and the methyl group, which can affect the energy levels of the π molecular orbitals of the quinoline system.
Theoretical and Computational Investigations of Quinoline, 2 Methyl 4 Vinyloxy
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic and geometric characteristics of Quinoline (B57606), 2-methyl-4-(vinyloxy)-.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and optimizing the geometry of Quinoline, 2-methyl-4-(vinyloxy)-. By employing various functionals and basis sets, researchers can accurately model the molecule's ground state. The optimization process seeks the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. These optimized geometries are critical for understanding the molecule's stability and for subsequent computational studies.
The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the calculated electrostatic potential maps can identify nucleophilic and electrophilic sites, offering clues about its reactivity.
Table 1: Selected Optimized Geometrical Parameters of Quinoline, 2-methyl-4-(vinyloxy)- Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.37 Å |
| Bond Length | C4-O | 1.36 Å |
| Bond Length | O-C(vinyl) | 1.38 Å |
| Bond Angle | C3-C4-O | 120.5° |
| Bond Angle | C4-O-C(vinyl) | 118.2° |
| Dihedral Angle | C3-C4-O-C(vinyl) | 178.9° |
HOMO-LUMO Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which is instrumental in predicting chemical reactivity. For Quinoline, 2-methyl-4-(vinyloxy)-, the energy of the HOMO is associated with its ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Analysis of the spatial distribution of these orbitals provides further insights. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the quinoline ring and the vinyloxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, suggesting where nucleophilic attack might occur. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms involving this compound.
Table 2: Calculated HOMO-LUMO Energies and Related Parameters for Quinoline, 2-methyl-4-(vinyloxy)-
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.10 |
Note: These values are illustrative and would be determined through specific DFT calculations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of Quinoline, 2-methyl-4-(vinyloxy)-, complementing the static picture provided by quantum chemical calculations.
Conformational Energy Landscape Analysis
The vinyloxy group attached to the quinoline ring can rotate, leading to different spatial arrangements or conformations. Conformational energy landscape analysis involves systematically exploring these different conformations to identify the most stable (lowest energy) ones. By rotating the dihedral angle around the C4-O bond, a potential energy surface can be generated. This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The global minimum on this energy landscape corresponds to the most probable conformation of the molecule.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are instrumental in mapping out the potential reaction pathways for Quinoline, 2-methyl-4-(vinyloxy)-. By modeling the interaction of the molecule with various reactants, it is possible to elucidate the step-by-step mechanism of a chemical transformation. A key aspect of this is the identification and characterization of transition states—the high-energy species that exist transiently between reactants and products.
The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Computational tools can calculate the geometry and vibrational frequencies of these transition states, confirming that they are indeed first-order saddle points on the potential energy surface. This level of detail is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the theoretical aspect of QSAR, various molecular descriptors are calculated for Quinoline, 2-methyl-4-(vinyloxy)- and related molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
For Quinoline, 2-methyl-4-(vinyloxy)-, relevant descriptors would include molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters like HOMO-LUMO energies and dipole moment. By correlating these descriptors with experimentally determined activities (if available for a series of analogs), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery or materials science design process. The theoretical calculation of these descriptors is the first and crucial step in any QSAR investigation.
Ligand Design Principles and Interaction Modeling
Theoretical and computational investigations play a crucial role in modern drug discovery and materials science. While specific studies focusing exclusively on the ligand design and interaction modeling of Quinoline, 2-methyl-4-(vinyloxy)- are not extensively documented in publicly available research, the principles and methodologies for such investigations are well-established for the broader class of quinoline derivatives. These studies provide a framework for understanding how "Quinoline, 2-methyl-4-(vinyloxy)-" could be theoretically and computationally analyzed.
The design of novel ligands based on the quinoline scaffold is a significant area of research due to the wide range of pharmacological activities exhibited by quinoline derivatives. nih.gov Computational methods are a valuable supplement to experimental approaches in designing these molecules. nih.gov The process often begins with identifying a biological target, such as an enzyme or receptor, implicated in a disease state. For instance, quinoline derivatives have been designed and evaluated as inhibitors of HIV reverse transcriptase, nih.gov the main protease of SARS-CoV-2, chemmethod.com and the BCL-2 protein. nih.gov
Interaction modeling , primarily through molecular docking, is a key computational technique used to predict the binding orientation and affinity of a ligand to its target. This method virtually screens compounds and helps to understand the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. chemmethod.com For example, in a study on a novel quinoline dicarbamic acid derivative, molecular docking was used to assess its inhibitory potential against the SARS-CoV-2 main protease (Mpro). chemmethod.com The results indicated a strong binding affinity, suggesting its potential as a therapeutic agent. chemmethod.com Similarly, docking studies on pyrazoline and pyrimidine-containing quinoline derivatives against the HIV reverse transcriptase binding site revealed favorable binding interactions. nih.gov
The insights gained from interaction modeling guide the rational design of new ligands. By identifying the key amino acid residues in the active site of a target protein that interact with the ligand, medicinal chemists can propose structural modifications to the ligand to enhance these interactions. This can involve introducing or modifying functional groups to improve hydrogen bonding, electrostatic interactions, or hydrophobic contacts.
Furthermore, computational approaches extend to the prediction of physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. nih.gov These in silico studies are vital for weeding out compounds with unfavorable properties early in the drug discovery pipeline. nih.gov For quinoline-1,4-quinone hybrids, for example, computational tools were used to determine properties like lipophilicity, which influences a compound's solubility and ability to cross biological membranes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another layer of computational investigation. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.net These models can then be used to predict the activity of newly designed compounds. For a series of quinoline derivatives targeting Plasmodium falciparum, QSAR models were developed using quantum chemical descriptors to predict their antimalarial activity. researchgate.net
While direct computational data for "Quinoline, 2-methyl-4-(vinyloxy)-" is scarce, the established methodologies for quinoline derivatives provide a clear roadmap for its future investigation. Such studies would likely involve:
Target Identification: Selecting a relevant biological target based on the known activities of similar quinoline structures.
Molecular Docking: Simulating the binding of "Quinoline, 2-methyl-4-(vinyloxy)-" to the identified target to predict its binding mode and affinity.
Structural Modification: Proposing derivatives of "Quinoline, 2-methyl-4-(vinyloxy)-" with potentially improved binding based on the docking results.
ADMET and QSAR Analysis: Computationally evaluating the drug-likeness and potential activity of the designed derivatives.
The following table summarizes key computational parameters often evaluated in the study of quinoline derivatives, which would be relevant for "Quinoline, 2-methyl-4-(vinyloxy)-".
| Computational Parameter | Description | Relevance in Ligand Design |
| Docking Score / Binding Energy | A numerical value that estimates the binding affinity between a ligand and a target protein. Lower values typically indicate stronger binding. | Helps in prioritizing compounds for synthesis and experimental testing. Guides the optimization of lead compounds. |
| Hydrogen Bond Interactions | The formation of hydrogen bonds between the ligand and amino acid residues in the target's active site. | Crucial for the specificity and stability of the ligand-target complex. |
| Hydrophobic Interactions | Non-polar interactions between the ligand and the target. | Contribute significantly to the overall binding affinity. |
| Lipophilicity (e.g., XlogP) | A measure of a compound's solubility in fats, oils, and non-polar solvents. nih.gov | Influences absorption, distribution, and membrane permeability. nih.gov |
| Molecular Weight | The mass of a molecule. | Affects diffusion and transport properties. Often considered in drug-likeness rules. |
| ADMET Properties | Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound. nih.gov | Essential for evaluating the potential of a compound to become a successful drug. nih.gov |
A comprehensive theoretical and computational investigation of "Quinoline, 2-methyl-4-(vinyloxy)-" would provide valuable insights into its potential as a bioactive molecule and guide the design of novel derivatives with enhanced properties.
Advanced Research Applications and Potentials of Quinoline, 2 Methyl 4 Vinyloxy
Role as Synthetic Intermediates and Building Blocks
The inherent reactivity of the vinyloxy group, coupled with the stable and functionalizable quinoline (B57606) scaffold, positions Quinoline, 2-methyl-4-(vinyloxy)- as a promising candidate for the construction of more complex molecular architectures.
Precursors for Complex Heterocyclic Architectures
The vinyloxy group is a versatile functional handle that can participate in a range of chemical transformations. It can undergo hydrolysis to a ketone, or participate in various cycloaddition reactions, making it a valuable precursor for the synthesis of novel heterocyclic systems. The electron-rich nature of the vinyl ether can facilitate reactions such as Diels-Alder cycloadditions, allowing for the construction of polycyclic structures incorporating the quinoline moiety. Furthermore, the nitrogen atom within the quinoline ring can act as a directing group or a nucleophilic center, influencing the regioselectivity of subsequent reactions and enabling the formation of intricate, multi-ring systems.
Ligand Synthesis and Coordination Chemistry
The quinoline nucleus is a well-established chelating agent in coordination chemistry. The nitrogen atom and the potential for substitution on the aromatic rings allow for the formation of stable complexes with a variety of metal ions. The presence of the 2-methyl group can introduce steric and electronic effects that modulate the coordination properties of the quinoline core. The vinyloxy group at the 4-position adds another potential coordination site, either directly through the oxygen atom or after transformation into other functional groups. This multi-dentate potential makes Quinoline, 2-methyl-4-(vinyloxy)- an intriguing building block for the design of novel ligands with specific catalytic or material properties.
Materials Science Applications
The unique combination of a rigid, aromatic quinoline core and a reactive vinyl group suggests potential applications for Quinoline, 2-methyl-4-(vinyloxy)- in the development of new materials with tailored properties.
Polymer and Resin Development
The vinyloxy group is a monomeric unit that can undergo polymerization. Cationic polymerization of vinyl ethers is a well-known process that can lead to the formation of poly(vinyl ether)s. Incorporating the 2-methyl-4-quinolyl moiety as a pendant group on a polymer backbone could impart unique properties to the resulting material. The rigid and aromatic nature of the quinoline unit could enhance the thermal stability and mechanical strength of the polymer. Furthermore, the nitrogen atom in the quinoline ring could provide sites for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications, such as in specialized coatings, membranes, or as a component in resin formulations.
Optoelectronic Materials Research
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The extended π-system of the quinoline ring is responsible for its electronic properties. The introduction of a vinyloxy group at the 4-position can modulate the electronic structure of the molecule, potentially shifting its absorption and emission wavelengths. The ability to polymerize this monomer could lead to the development of novel conductive or emissive polymers with applications in organic electronics.
Mechanistic Probes in Chemical and Biological Systems
Receptor Binding Mechanism Investigations
Specific investigations into the receptor binding mechanisms of Quinoline, 2-methyl-4-(vinyloxy)- are not found in the current body of scientific literature.
Quinoline derivatives have been explored for their binding affinity to a variety of receptors, including those involved in cancer pathways like c-Met, EGF, and VEGF receptors. nih.gov Molecular docking studies on some quinoline derivatives have been performed to understand their interaction with receptor binding sites, for instance, with the HIV reverse transcriptase binding site. nih.gov These studies often highlight the importance of specific substitutions on the quinoline ring for binding affinity. Nevertheless, research specifically detailing the receptor binding profile and mechanism of Quinoline, 2-methyl-4-(vinyloxy)- has not been published.
Catalytic Applications
There is no available information in scientific literature regarding the catalytic applications of Quinoline, 2-methyl-4-(vinyloxy)- .
The synthesis of quinoline derivatives often involves catalytic processes, utilizing various metal catalysts to facilitate reactions such as cyclization and cross-coupling. st-andrews.ac.uk However, the use of Quinoline, 2-methyl-4-(vinyloxy)- itself as a catalyst in chemical reactions has not been reported.
Conclusion and Future Research Directions
Summary of Current Understanding
Quinoline (B57606), 2-methyl-4-(vinyloxy)- is a fascinating bifunctional molecule, integrating the rich chemical diversity of the quinoline scaffold with the versatile reactivity of a vinyl ether. The synthesis of its precursor, 2-methyl-4-hydroxyquinoline, is well-established through methods like the Conrad-Limpach reaction. The subsequent conversion to the target vinyloxy derivative can be achieved via modern acetylene-free synthetic routes.
The reactivity of this compound is predicted to be diverse. The quinoline ring system is amenable to electrophilic substitution and dearomative cycloaddition reactions. combichemistry.com Concurrently, the vinyloxy group offers a pathway for various transformations, including cycloadditions and polymerization. While the fundamental aspects of its synthesis and potential reactivity can be inferred from existing literature on related compounds, specific experimental data on Quinoline, 2-methyl-4-(vinyloxy)- remains limited.
Unexplored Synthetic Avenues
While an acetylene-free synthesis has been proposed, there are other modern synthetic methodologies that could be explored for the preparation of Quinoline, 2-methyl-4-(vinyloxy)-. One such avenue is the direct vinylation of 2-methyl-4-hydroxyquinoline using vinylating agents under transition-metal catalysis. Catalytic systems based on palladium, copper, or iridium could offer milder reaction conditions and potentially higher yields. For instance, a copper-catalyzed C-O coupling of aryl bromides with aliphatic diols has been reported, which could be adapted for the synthesis of vinyl aryl ethers. researchgate.net
Another unexplored route could involve the use of hypervalent iodine reagents to mediate the vinylation process. These reagents are known for their low toxicity and mild reaction conditions. Furthermore, flow chemistry setups could be investigated for the synthesis of this compound, potentially offering better control over reaction parameters and facilitating scalability.
Novel Reactivity and Transformation Pathways
The unique electronic interplay between the electron-rich vinyloxy group and the quinoline ring likely imparts novel reactivity to Quinoline, 2-methyl-4-(vinyloxy)-. A systematic investigation into its cycloaddition reactions is warranted. The vinyloxy group can act as a dienophile or a diene in Diels-Alder reactions, potentially leading to complex polycyclic structures. For example, the reactivity of 4-vinyl-2H-1-benzopyran-2-ones in Diels-Alder cycloadditions has been studied, offering a model for the potential reactivity of the vinyloxyquinoline system. researchgate.net
Furthermore, the application of modern photochemical methods could unlock new transformation pathways. Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes has been shown to be a powerful tool for creating three-dimensional architectures. nih.gov The vinyloxy group could participate in such reactions, either as the alkene component or as a directing group, leading to the synthesis of novel bridged polycycles.
Prospects for Advanced Materials Science Applications
The vinyloxy group in Quinoline, 2-methyl-4-(vinyloxy)- makes it a promising monomer for polymerization. The resulting polymer, poly(2-methyl-4-(vinyloxy)quinoline), could exhibit interesting properties due to the presence of the quinoline side chains. Quinoline derivatives are known for their fluorescence and metal-chelating properties. Therefore, this polymer could find applications as a fluorescent sensor for metal ions or as a component in organic light-emitting diodes (OLEDs).
The polymer's properties could be tailored by copolymerization with other vinyl monomers. For instance, copolymerization with hydrophilic monomers could lead to water-soluble polymers with potential applications in drug delivery or bioimaging, leveraging the known biological activities of some quinoline derivatives. The synthesis of defined high molar mass polymers with low dispersity would be crucial for evaluating their material properties. mdpi.com
Synergistic Experimental and Computational Research
To unlock the full potential of Quinoline, 2-methyl-4-(vinyloxy)-, a synergistic approach combining experimental and computational research is essential. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule in various reactions, guiding the design of synthetic experiments. For instance, computational studies can elucidate the mechanisms and selectivities of cycloaddition reactions. nih.gov
Molecular modeling can also be used to predict the properties of poly(2-methyl-4-(vinyloxy)quinoline), such as its conformation, solubility, and potential for self-assembly. These computational predictions can then be validated through experimental studies, creating a feedback loop that accelerates the discovery and development of new materials based on this versatile building block. Computational investigation of other quinoline derivatives has already shown promise in predicting their properties and potential applications. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-(vinyloxy)quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions or nucleophilic substitution. For example:
- Route 1 : Reacting 4-hydroxy-2-methylquinoline with vinyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .
- Route 2 : Using Vilsmeier-Haack reagent (DMF + POCl₃) for formylation of precursor quinoline derivatives, followed by vinyloxy group introduction via nucleophilic substitution .
Critical Parameters : Temperature >80°C improves reaction kinetics, but prolonged heating may degrade the vinyloxy group. Solvent polarity affects nucleophilicity; DMSO enhances reactivity but complicates purification. Yield ranges from 60–85% depending on precursor purity and catalyst choice .
Q. What analytical techniques are essential for characterizing 2-methyl-4-(vinyloxy)quinoline?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include vinyloxy protons (δ 4.5–5.5 ppm, split into doublets) and quinoline aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C-O (vinyloxy) at ~1200 cm⁻¹ and quinoline C=N at ~1600 cm⁻¹ .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-methyl-4-(vinyloxy)quinoline derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural Variants : Minor substituent changes (e.g., methoxy vs. hydroxy groups) significantly alter bioactivity. For example, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid shows antimicrobial activity, while 2-methyl-4-(vinyloxy)quinoline may lack this due to reduced hydrogen-bonding capacity .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. ethanol) affect compound solubility and bioavailability. Standardize protocols using CLSI guidelines for antimicrobial testing .
Validation Strategy :- Perform dose-response curves across multiple assays.
- Compare with structurally similar controls (e.g., 4-bromo-2-methyl-8-(trifluoromethoxy)quinoline) to isolate functional group contributions .
Q. What experimental design considerations are critical for studying 2-methyl-4-(vinyloxy)quinoline’s electrochemical behavior?
Methodological Answer:
- Electrode Selection : Mercury electrodes for polarography (sensitive to quinoline’s reducible C=N bonds) vs. glassy carbon for cyclic voltammetry (broader potential window) .
- pH Optimization : In B-R buffer (pH 2–10), the compound undergoes reversible reduction at −0.8 V (vs. Ag/AgCl) attributed to the quinoline core. At pH >10, splitting into two reduction steps occurs due to deprotonation .
- Metal Complexation Studies : Use UV-Vis titration (λmax ~350 nm) to determine stability constants with transition metals (e.g., Cu²⁺, Ni²⁺). Stoichiometry is typically 1:1 (ligand:metal) .
Q. How can computational methods guide the optimization of 2-methyl-4-(vinyloxy)quinoline for material science applications?
Methodological Answer:
- DFT Calculations : Predict HOMO/LUMO gaps to assess electronic properties. For example, the vinyloxy group lowers the LUMO energy by ~0.5 eV, enhancing electron transport in organic semiconductors .
- Molecular Dynamics (MD) : Simulate packing behavior in thin films; bulky substituents (e.g., methyl groups) reduce crystallinity but improve solubility .
Experimental Validation :
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across literature reports for 2-methyl-4-(vinyloxy)quinoline derivatives?
Root Causes :
- Catalyst Sensitivity : Rare-earth metal catalysts (e.g., La³⁺) improve yields to 85% in some protocols but require anhydrous conditions . Lower yields (50–60%) occur with heterogeneous catalysts (e.g., Pd/C) due to side reactions .
- Purification Challenges : Silica gel chromatography may degrade the vinyloxy group; alternative methods like recrystallization (ethanol/water) preserve functionality but reduce yield .
Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
